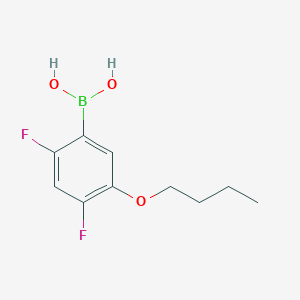

5-Butoxy-2,4-difluorophenylboronic acid; 98%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Butoxy-2,4-difluorophenylboronic acid is a chemical compound with the CAS Number: 2096331-85-8. It has a molecular weight of 230.02 and its IUPAC name is 5-butoxy-2,4-difluorophenylboronic acid .

Synthesis Analysis

The synthesis of boronic esters like 5-Butoxy-2,4-difluorophenylboronic acid often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The molecular formula of 5-Butoxy-2,4-difluorophenylboronic acid is C10H13BF2O3 . The average mass is 212.026 Da and the monoisotopic mass is 212.102005 Da .

Chemical Reactions Analysis

Boronic esters like 5-Butoxy-2,4-difluorophenylboronic acid are highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Butoxy-2,4-difluorophenylboronic acid include a molecular weight of 230.02 and a molecular formula of C10H13BF2O3 .

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

The use of boronic acids, such as 5-Butoxy-2,4-difluorophenylboronic acid, in the synthesis of organic compounds with potential antioxidant activity is an area of interest. For example, the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties involves reacting aryl hydrazides with hydroxybenzoic acid, where boronic acids can play a role in facilitating these reactions. The antioxidant properties of these compounds have been evaluated using DPPH and ferric reducing antioxidant power (FRAP) assays, showing significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Catalytic Applications in Organic Synthesis

Boronic acids are versatile reagents in organic synthesis, especially in cross-coupling reactions like the Suzuki-Miyaura coupling. For instance, copper-facilitated Suzuki-Miyaura coupling for the preparation of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes illustrates how boronic acid derivatives are crucial for these transformations. The method allows for the in situ preparation of 2-thiopheneboronic ester derivatives, improving yields and purities by eliminating the acidic liberation step of boronic acid species, demonstrating the utility of boronic acids in synthesizing complex organic structures (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).

Bio-based Polymer Research

The exploration of sustainable materials has led to the investigation of bio-based polyester monomers like 2,5-furandicarboxylic acid (FDCA), derived from lignocellulosic biomass. Boronic acids, including 5-Butoxy-2,4-difluorophenylboronic acid, could be implicated in catalytic processes to synthesize FDCA or its derivatives. FDCA serves as a potential replacement for petroleum-based monomers in polyester production, offering a pathway to biomass-based polyesters. The catalytic synthesis of FDCA from glucose or 5-hydroxymethylfurfural (HMF) and the utilization of oxidation catalysts are crucial areas of research, highlighting the role of boronic acids in developing sustainable materials (Zhang, Li, Tang, Lin, & Long, 2015).

Mécanisme D'action

Target of Action

5-Butoxy-2,4-difluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura coupling reaction, which is a part of broader carbon-carbon bond-forming reactions . This reaction can lead to the formation of a wide range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This reaction is widely applied due to its mild and functional group tolerant reaction conditions .

Action Environment

The action of 5-Butoxy-2,4-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the stability of the compound can be affected by air and moisture . Additionally, the efficiency of the Suzuki-Miyaura coupling reaction can be influenced by the choice of solvent and the temperature of the reaction .

Safety and Hazards

5-Butoxy-2,4-difluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Orientations Futures

As a valuable building block in organic synthesis, 5-Butoxy-2,4-difluorophenylboronic acid has potential applications in the synthesis of various organic compounds . Its use in the Suzuki–Miyaura coupling and the ability of the boron moiety to be converted into a broad range of functional groups opens up numerous possibilities for future research and applications .

Propriétés

IUPAC Name |

(5-butoxy-2,4-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFPYBWECPHPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butoxy-2,4-difluorophenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.